molecular formula C15H17NO4 B2575547 dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate CAS No. 78408-80-7

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate

Cat. No.: B2575547
CAS No.: 78408-80-7
M. Wt: 275.304
InChI Key: PUOVZTRCBCFNMI-PBEXPTJQSA-N
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Description

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is an organic compound characterized by its unique structure, which includes a benzylamino group attached to a pentenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate typically involves the condensation of benzylamine with dimethyl 4-formylpent-2-enedioate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (E)-4-[(benzylamino)methylidene]pent-2-enedioate
  • Dimethyl (Z)-4-[(benzylamino)methylidene]pent-2-enedioate
  • Dimethyl (E,4Z)-4-[(methylamino)methylidene]pent-2-enedioate

Uniqueness

Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is unique due to its specific geometric configuration and the presence of the benzylamino group. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOVZTRCBCFNMI-PBEXPTJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=CNCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=C/NCC1=CC=CC=C1)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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